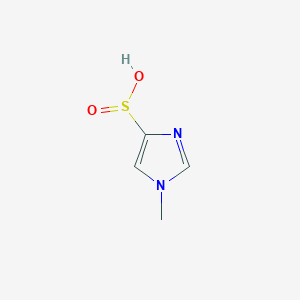![molecular formula C11H10FNS B13147431 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound that belongs to the class of thiopyranoindoles. This compound is characterized by the presence of a fluorine atom at the 8th position and a tetrahydrothiopyrano ring fused to an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated indole derivative, the thiopyrano ring can be introduced through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiopyranoindoles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism by which 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
- 8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness: 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10FNS |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
8-fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole |
InChI |
InChI=1S/C11H10FNS/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
InChI Key |
GZPSQNWMJZCICX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


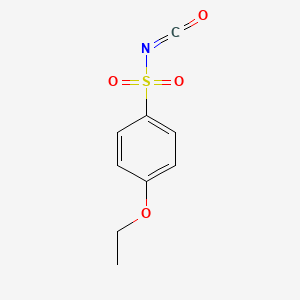
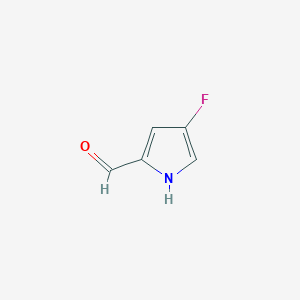
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)


![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
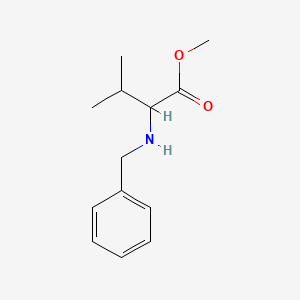
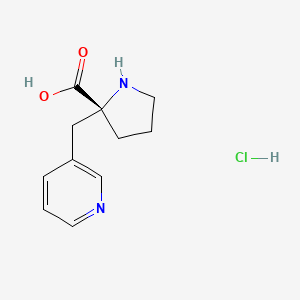
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)
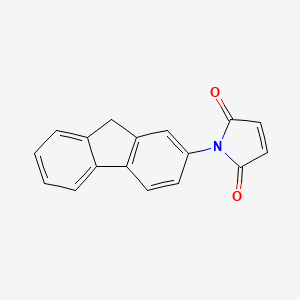
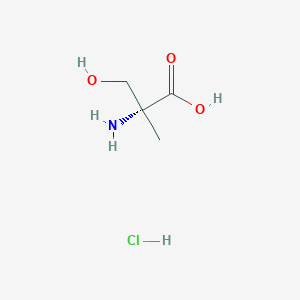
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
